molecular formula C10H13NO3 B15266584 Methyl 2-[2-(aminomethyl)phenoxy]acetate

Methyl 2-[2-(aminomethyl)phenoxy]acetate

Cat. No.: B15266584
M. Wt: 195.21 g/mol
InChI Key: VBWGACGQUZAWFM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)phenoxy]acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenoxyacetic acid and contains an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)phenoxy]acetate typically involves the reaction of 2-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbonyl carbon of the methyl chloroacetate, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(aminomethyl)phenyl]acetate
  • Methyl 2-[2-(aminomethyl)phenoxy]propionate
  • Methyl 2-[2-(aminomethyl)phenoxy]butyrate

Uniqueness

Methyl 2-[2-(aminomethyl)phenoxy]acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a specific manner. Its combination of an aminomethyl group and an ester linkage provides versatility in its applications across different fields.

Biological Activity

Methyl 2-[2-(aminomethyl)phenoxy]acetate is an organic compound with a molecular formula of C_{12}H_{15}N O_{3} and a molecular weight of approximately 195.22 g/mol. This compound features a unique structure characterized by a phenoxy group attached to a methyl acetate moiety, along with an aminomethyl substituent on the aromatic ring. The biological activity of this compound has garnered attention due to its potential interactions with various biomolecular targets, suggesting applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This compound's structure allows for diverse reactivity patterns, which may contribute to its biological activities. The presence of the aminomethyl group ortho to the ether linkage enhances its potential as a pharmacological agent.

Research indicates that this compound may function as a ligand, modulating the activity of specific receptors or enzymes. Preliminary studies suggest that it could interact with enzymes involved in inflammatory pathways, although detailed biological assays are necessary to confirm these effects.

Potential Biological Activities

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, which may extend to this compound.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through its interaction with specific enzyme targets.
  • Enzyme Inhibition : Potential inhibition of enzymes associated with tumor progression and metastasis has been suggested, aligning with findings from related compounds .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound against various biological targets. These studies help elucidate its mechanism of action and possible therapeutic effects. For instance, compounds structurally similar to this compound have shown significant efficacy in inhibiting lysyl oxidase (LOX), an enzyme implicated in tumor growth and extracellular matrix stabilization .

Case Studies

  • Case Study 1 : A study examining the effects of related phenoxy compounds on inflammatory pathways observed significant modulation of cytokine production, suggesting that this compound may exhibit similar effects.
  • Case Study 2 : In vitro assays demonstrated that analogs of this compound could inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.

Data Table: Biological Activity Overview

Biological ActivityReferenceObserved Effect
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
Enzyme Inhibition Inhibition of lysyl oxidase activity
AnticancerReduced proliferation in cancer cell lines

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,6-7,11H2,1H3

InChI Key

VBWGACGQUZAWFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC=C1CN

Origin of Product

United States

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